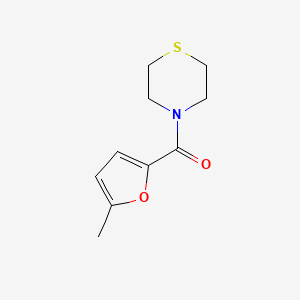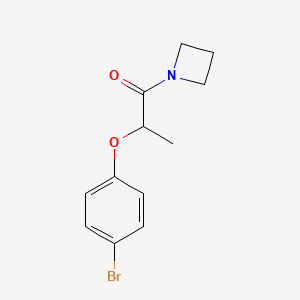
1-(Azetidin-1-yl)-2-(4-bromophenoxy)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Azetidin-1-yl)-2-(4-bromophenoxy)propan-1-one, also known as 4'-Bromo-α-pyrrolidinopropiophenone (4'-Br-α-PVP), is a synthetic cathinone that belongs to the class of designer drugs known as "bath salts". It is a potent psychostimulant that has gained popularity in recent years among recreational drug users due to its euphoric and hallucinogenic effects. However, its use is associated with serious health risks and has been banned in many countries.
Mechanism of Action
Like other cathinones, 4'-Br-α-PVP acts as a potent dopamine reuptake inhibitor, leading to an increase in extracellular dopamine levels in the brain. This increase in dopamine signaling is thought to underlie the drug's euphoric and reinforcing effects. Additionally, 4'-Br-α-PVP has been shown to interact with other neurotransmitter systems, including serotonin and norepinephrine, which may contribute to its overall pharmacological profile.
Biochemical and Physiological Effects
The acute effects of 4'-Br-α-PVP include increased heart rate, blood pressure, and body temperature, as well as a range of subjective effects such as euphoria, stimulation, and hallucinations. Chronic use of the drug has been associated with a range of adverse health effects, including cardiovascular and renal toxicity, as well as psychiatric disorders such as anxiety, depression, and psychosis.
Advantages and Limitations for Lab Experiments
One advantage of using 4'-Br-α-PVP in laboratory experiments is its high potency and selectivity for dopamine reuptake inhibition, which allows for precise manipulation of dopamine signaling in animal models. However, its use is limited by its potential for abuse and the ethical concerns associated with using a drug of abuse in animal research.
Future Directions
Future research on 4'-Br-α-PVP should focus on developing a better understanding of its pharmacological and toxicological properties, as well as its potential as a therapeutic agent for the treatment of drug addiction and other psychiatric disorders. Additionally, studies should investigate the potential for developing new analogs of the drug with improved selectivity and reduced toxicity.
Synthesis Methods
The synthesis of 4'-Br-α-PVP involves the reaction of 4-bromobenzyl cyanide with 2-bromo-1-phenylpropan-1-one in the presence of a base such as potassium carbonate. The resulting intermediate is then cyclized using sodium hydride and acetic anhydride to form the final product.
Scientific Research Applications
4'-Br-α-PVP has been the subject of several scientific studies due to its potential as a research tool for investigating the mechanisms of action of psychostimulants. It has been used in animal models to study the effects of cathinones on behavior, cognition, and neurochemistry. Its use in these studies has provided valuable insights into the neurobiological mechanisms underlying drug addiction and has helped to identify potential targets for the development of new treatments.
properties
IUPAC Name |
1-(azetidin-1-yl)-2-(4-bromophenoxy)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO2/c1-9(12(15)14-7-2-8-14)16-11-5-3-10(13)4-6-11/h3-6,9H,2,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHSLRGHFJWNKAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCC1)OC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Azetidin-1-yl)-2-(4-bromophenoxy)propan-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-ethyl-N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-1-phenylpyrazole-4-carboxamide](/img/structure/B7513404.png)



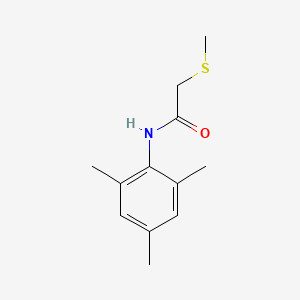
![2-(3,4-dimethylphenoxy)-N-[(6-imidazol-1-ylpyridin-3-yl)methyl]acetamide](/img/structure/B7513444.png)
![N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-1-phenyltriazole-4-carboxamide](/img/structure/B7513446.png)
![3-cyclohexyl-N-[(6-imidazol-1-ylpyridin-3-yl)methyl]propanamide](/img/structure/B7513449.png)
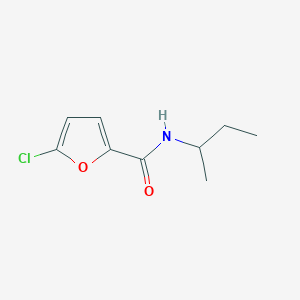

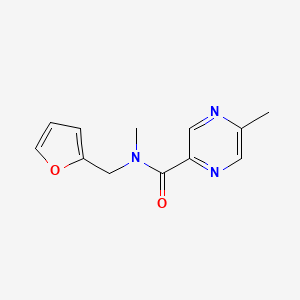

![3-(2,6-Dimethylphenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea](/img/structure/B7513479.png)
